2-(Trifluoromethylthio)aniline

Catalog No.
S793875
CAS No.
347-55-7
M.F
C7H6F3NS
M. Wt
193.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethylthio)aniline

CAS Number

347-55-7

Product Name

2-(Trifluoromethylthio)aniline

IUPAC Name

2-(trifluoromethylsulfanyl)aniline

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2

InChI Key

HIPLFBJHUALLRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)N)SC(F)(F)F
  • Thioether group

    The presence of the -S-CF3 (trifluoromethylthio) group introduces a sulfur atom bonded to a trifluoromethyl moiety. This functional group can participate in various reactions, including oxidation, alkylation, and acylation. Research on similar thioether compounds explores their potential for applications in medicinal chemistry and material science [].

  • Aniline group

    The aniline group (-NH2) is a common aromatic amine functionality known for its reactivity and ability to form hydrogen bonds. In research, aniline derivatives are investigated for their potential as pharmaceuticals, dyes, and catalysts.

2-(Trifluoromethylthio)aniline is an aromatic compound characterized by the presence of a trifluoromethylthio group attached to an aniline structure. Its chemical formula is C7H6F3NS, and it is recognized for its unique properties due to the trifluoromethyl group, which enhances its reactivity and stability. This compound is typically a colorless to pale yellow liquid with a distinct odor, and it is insoluble in water while being denser than water .

, primarily due to the nucleophilic nature of the aniline moiety. Some notable reactions include:

  • Nucleophilic Substitution: The trifluoromethylthio group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The compound can also engage in electrophilic aromatic substitution, where the aniline nitrogen can act as a directing group.
  • Reimer-Tiemann Reaction: This reaction allows for the introduction of a carbonyl group into the aromatic ring under specific conditions .

Several methods exist for synthesizing 2-(trifluoromethylthio)aniline:

  • Schiemann Reaction: Involves the diazotization of aniline followed by treatment with trifluoromethanethiol.
    • Reaction Equation:
    C6H5NH2+CF3SHC6H4(SCF3)NH2+HClC_6H_5NH_2+CF_3SH\rightarrow C_6H_4(SCF_3)NH_2+HCl
  • Direct Trifluoromethylthiolation: This method utilizes sulfur-based reagents to introduce the trifluoromethylthio group directly onto the aniline structure.
  • Copper-Catalyzed Reactions: Recent advancements have allowed for copper-catalyzed methods that facilitate the introduction of trifluoromethylthio groups onto various substrates under mild conditions .

2-(Trifluoromethylthio)aniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Used in developing agrochemicals that require improved efficacy and stability.
  • Material Science: Its unique chemical properties make it suitable for creating advanced materials with specific functionalities .

Interaction studies involving 2-(trifluoromethylthio)aniline focus on its reactivity with other chemical entities. Notable interactions include:

  • Reactions with Electrophiles: Investigations into how this compound interacts with various electrophiles can provide insights into its potential applications in drug development.
  • Biological Interactions: Studies assessing its interaction with biological targets are crucial for understanding its pharmacological potential, although detailed data remains limited at present .

Several compounds share structural characteristics with 2-(trifluoromethylthio)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-TrifluoromethylanilineAniline with a trifluoromethyl groupLacks sulfur; primarily used in electronic applications.
4-TrifluoromethylthiophenolPhenolic structure with a trifluoromethylthio groupExhibits different reactivity patterns due to phenolic hydroxyl.
3-(Trifluoromethylthio)anilineSimilar amine structure but different position of substitutionMay exhibit distinct biological activity compared to 2-positioned analog.

The presence of the trifluoromethylthio group in 2-(trifluoromethylthio)aniline distinguishes it from these similar compounds, affecting its chemical behavior and potential applications significantly.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

347-55-7

Wikipedia

2-[(Trifluoromethyl)thio]aniline

General Manufacturing Information

Benzenamine, 2-[(trifluoromethyl)thio]-: INACTIVE

Dates

Modify: 2023-08-15

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